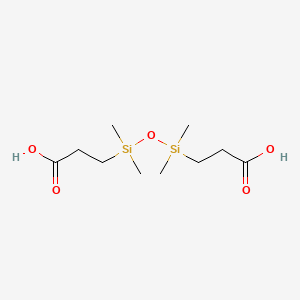
3,8-Diamino-5,6-dimethylphenanthridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “640C46” is a methacrylate ester-based retaining compound. It is known for its high strength and slow curing properties, making it ideal for applications involving large diameter components and active metals such as brass. The compound is green in color and has a low viscosity, which allows for longer positioning times during its application .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methacrylate ester-based compounds typically involves the esterification of methacrylic acid with an alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of methacrylate esters like “640C46” involves large-scale esterification processes. The reaction mixture is continuously stirred and heated, and the water formed during the reaction is removed using a distillation setup. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity .
Types of Reactions:
Oxidation: Methacrylate esters can undergo oxidation reactions, typically forming methacrylic acid and other oxidation products.
Reduction: Reduction of methacrylate esters can lead to the formation of alcohols.
Substitution: Methacrylate esters can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Methacrylic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted methacrylate derivatives.
Scientific Research Applications
Chemistry: Methacrylate esters are widely used in polymer chemistry for the synthesis of various polymers and copolymers. They serve as monomers in the production of plastics, adhesives, and coatings.
Biology: In biological research, methacrylate esters are used as embedding media for tissue samples in microscopy. They provide a clear and stable matrix for the preservation and examination of biological specimens.
Medicine: Methacrylate esters are used in the formulation of dental materials, such as dental fillings and adhesives. Their biocompatibility and mechanical properties make them suitable for medical applications.
Industry: In industrial applications, methacrylate esters are used as adhesives and sealants. Their high strength and resistance to environmental factors make them ideal for use in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of methacrylate esters involves the formation of strong covalent bonds with the substrate. The ester group reacts with active sites on the substrate, forming a stable and durable bond. This process is facilitated by the presence of catalysts and curing agents that promote the polymerization and cross-linking of the ester molecules .
Comparison with Similar Compounds
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Has a longer alkyl chain, resulting in different mechanical properties.
Methyl methacrylate: Commonly used in the production of polymethyl methacrylate (PMMA), known for its transparency and strength.
Uniqueness: “640C46” is unique due to its slow curing properties and high strength, making it suitable for applications requiring longer positioning times and high durability. Its low viscosity and ability to bond with active metals like brass further distinguish it from other methacrylate esters .
Properties
CAS No. |
32155-21-8 |
|---|---|
Molecular Formula |
C15H16BrN3 |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
5,6-dimethylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C15H15N3.BrH/c1-9-14-7-10(16)3-5-12(14)13-6-4-11(17)8-15(13)18(9)2;/h3-8,17H,16H2,1-2H3;1H |
InChI Key |
NRKXTZWBZAFCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)




![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)

![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)





